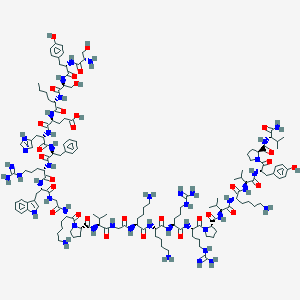
2-Amino-3-(114C)methyl(1,2,3,4,5-14C5)pentanoic acid
Overview
Description
2-Amino-3-(114C)methyl(1,2,3,4,5-14C5)pentanoic acid is a compound with a unique isotopic labeling pattern, making it valuable for various scientific research applications. This compound is a derivative of 2-amino-3-methylpentanoic acid, which is an amino acid with a branched-chain structure. The isotopic labeling with carbon-14 allows for detailed studies in metabolic pathways and biochemical processes.
Preparation Methods
The synthesis of 2-Amino-3-(114C)methyl(1,2,3,4,5-14C5)pentanoic acid involves several steps:
Starting Material: The synthesis begins with commercially available 2-amino-3-methylpentanoic acid.
Isotopic Labeling:
Purification: The final product is purified using techniques such as chromatography to ensure the desired isotopic purity and chemical composition.
Chemical Reactions Analysis
2-Amino-3-(114C)methyl(1,2,3,4,5-14C5)pentanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding keto acids. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the amino acid into its corresponding amine. Reducing agents such as lithium aluminum hydride are often used.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups. Reagents like acyl chlorides and alkyl halides are commonly used.
The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
2-Amino-3-(114C)methyl(1,2,3,4,5-14C5)pentanoic acid has several scientific research applications:
Metabolic Studies: The carbon-14 labeling allows researchers to trace the metabolic pathways of this compound in biological systems.
Biochemical Research: It is used to study enzyme kinetics and protein interactions.
Medical Research: This compound can be used in studies related to amino acid metabolism and related disorders.
Industrial Applications: While not common, it may be used in the development of specialized biochemical assays.
Mechanism of Action
The mechanism of action of 2-Amino-3-(114C)methyl(1,2,3,4,5-14C5)pentanoic acid involves its incorporation into metabolic pathways where it can be used as a substrate by various enzymes. The carbon-14 labeling allows for the tracking of its transformation and interactions within these pathways. The molecular targets include enzymes involved in amino acid metabolism, and the pathways involved are those related to protein synthesis and degradation.
Comparison with Similar Compounds
2-Amino-3-(114C)methyl(1,2,3,4,5-14C5)pentanoic acid is unique due to its specific isotopic labeling. Similar compounds include:
2-Amino-3-methylpentanoic acid: The non-labeled version of the compound.
2-Amino-3-(13C)methylpentanoic acid: Labeled with carbon-13 instead of carbon-14.
2-Amino-3-(15N)methylpentanoic acid: Labeled with nitrogen-15.
The uniqueness of this compound lies in its carbon-14 labeling, which is particularly useful for studies requiring radioactive tracing.
Properties
IUPAC Name |
2-amino-3-(114C)methyl(1,2,3,4,5-14C5)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/i1+2,2+2,3+2,4+2,5+2,6+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPKZVBTJJNPAG-YROCTSJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[14CH3][14CH2][14CH]([14CH3])[14CH]([14C](=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585187 | |
| Record name | (~14~C_6_)Isoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18875-42-8 | |
| Record name | (~14~C_6_)Isoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-[Ethyl(methoxy)phosphoryl]oxy-4-nitrobenzene](/img/structure/B98351.png)




